CNS Penetration Profile: Triazolopyridine Scaffold vs. Imidazopyridine Scaffold
Regioisomeric triazolopyridine analogues demonstrate uniformly poor CNS penetration (Kp < 0.05) compared to imidazopyridine derivatives (Kp > 2) [1]. This class-level distinction directly informs CNS vs. peripheral target selection.
| Evidence Dimension | CNS penetration (brain-to-plasma ratio, Kp) |
|---|---|
| Target Compound Data | Kp < 0.05 (triazolopyridine scaffold) |
| Comparator Or Baseline | Imidazopyridine scaffold Kp > 2 |
| Quantified Difference | >40-fold improvement in CNS penetration with imidazopyridine scaffold |
| Conditions | Rat pharmacokinetic studies; M1 positive allosteric modulator (PAM) series |
Why This Matters
For CNS-targeted programs, the triazolopyridine scaffold is suboptimal; for peripheral applications, it may offer a favorable brain-exclusion profile.
- [1] Engers JL, Bender AM, Kalbfleisch JJ, et al. Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. ACS Chem Neurosci. 2019;10(3):1035-1042. doi:10.1021/acschemneuro.8b00311 View Source
